An In-depth Technical Guide to 8-Hydroxyquinoline 1-oxide (CAS 1127-45-3)
An In-depth Technical Guide to 8-Hydroxyquinoline 1-oxide (CAS 1127-45-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline 1-oxide (also known as 8-Quinolinol N-oxide), CAS number 1127-45-3, is a heterocyclic organic compound derived from 8-hydroxyquinoline (8-HQ). The introduction of the N-oxide functional group modifies the electronic properties and chelating behavior of the parent molecule, making it a compound of significant interest in medicinal chemistry and analytical sciences. Its primary mechanism of action stems from its potent ability to chelate metal ions, thereby disrupting essential metallic homeostasis in cells. This property underpins its investigated antimicrobial and anticancer activities. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, biological activities, and relevant experimental protocols.
Physicochemical Properties
8-Hydroxyquinoline 1-oxide is typically a crystalline solid. Its fundamental properties are crucial for its application in experimental and developmental settings.[1]
| Property | Value | Reference(s) |
| CAS Number | 1127-45-3 | [1][2][3] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid; White to gray to brown powder | [1] |
| Melting Point | 135-139 °C | [2][3][4] |
| Solubility | Soluble in polar organic solvents (Acetone, Chloroform, DMSO, Methanol) | [1] |
| pKa | 6.03 ± 0.10 | |
| Synonyms | 8-Hydroxyquinoline N-oxide, 8-Quinolinol N-oxide, 8-Quinolinol, 1-oxide | [1] |
Synthesis and Analysis
The most common method for the preparation of 8-Hydroxyquinoline 1-oxide is the direct oxidation of its parent compound, 8-hydroxyquinoline.
Experimental Protocol: Synthesis via Peracetic Acid
This protocol describes the oxidation of 8-hydroxyquinoline using peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid.[4]
Materials:
-
8-Hydroxyquinoline (14.5 g)
-
Glacial Acetic Acid (30 ml)
-
30% Hydrogen Peroxide (20 ml total)
-
Saturated Aqueous Sodium Carbonate Solution
-
Chloroform
-
Anhydrous Sodium Sulphate
Procedure:
-
A mixture of 8-hydroxyquinoline (14.5 g), glacial acetic acid (30 ml), and 30% hydrogen peroxide (10 ml) is heated on a water bath at 65-75 °C for four hours.
-
Additional hydrogen peroxide (10 ml total) is added in three equal portions at one-hour intervals while maintaining the temperature.
-
The reaction product is concentrated under reduced pressure.
-
The concentrated product is rendered alkaline using a saturated aqueous sodium carbonate solution.
-
Chloroform (60 ml) is added, and the mixture is left overnight.
-
The mixture is filtered. The chloroform layer is separated from the filtrate and dried over anhydrous sodium sulphate.
-
The chloroform is distilled off. The residue is subjected to steam distillation to remove any unreacted 8-hydroxyquinoline.
-
The residual aqueous solution is filtered while hot to remove impurities.
-
The filtrate is cooled to yield 8-Hydroxyquinoline 1-oxide as shining yellow needles (Yield: ~5.96 g). The product can be recrystallized for higher purity.
Synthesis workflow for 8-Hydroxyquinoline 1-oxide.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Analysis of 8-hydroxyquinoline and its N-oxide derivative can be challenging due to their chelating properties, which can cause peak distortion on standard silica columns. A mixed-mode chromatography approach is often effective.[5]
Protocol Outline:
-
Column: Primesep 200 (4.6 x 150 mm, 5 µm) or similar mixed-mode column.
-
Mobile Phase: Isocratic mixture of 30% acetonitrile in water with 0.1% phosphoric acid as an ionic modifier.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 250 nm.
-
Note: For LC-MS applications, phosphoric acid can be replaced with an ammonium formate buffer.[5]
Biological Activity and Mechanism of Action
The biological effects of 8-Hydroxyquinoline 1-oxide are intrinsically linked to its structure, particularly the presence of the hydroxyl, quinoline nitrogen, and N-oxide oxygen atoms, which act as coordination sites for metal ions.
Core Mechanism: Metal Chelation
The primary mechanism of action is its function as a bidentate chelating agent.[1] It forms stable, six-membered chelate rings with various transition metal ions.[4] This sequestration of essential metal ions (e.g., Fe, Cu, Zn) can disrupt numerous cellular processes, including enzymatic activity and redox balance, leading to cellular dysfunction and death.[1][6][7] The N-oxide group can alter the selectivity and stability of these metal complexes compared to the parent 8-hydroxyquinoline.[4]
Mechanism of action via metal chelation.
Anticancer Activity
While data on 8-Hydroxyquinoline 1-oxide itself is limited, related 8-hydroxyquinoline derivatives and their metal complexes show significant anticancer potential. The proposed mechanisms often involve metal-dependent cytotoxicity. For instance, cobalt(II/III) complexes incorporating 8-hydroxyquinoline-N-oxide have demonstrated potent anticancer activity against cisplatin-resistant lung adenocarcinoma cells.[8] The mechanism for one such complex was shown to involve the induction of mitophagy, inhibition of ATP production, and mitochondrial dysfunction.[8] Other 8-hydroxyquinoline derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of death receptor signaling pathways.[9][10][11]
| Compound/Complex | Cell Line(s) | IC₅₀ Value (µM) | Mechanism Highlights | Reference(s) |
| [Co(8QOL)₂(biq)] (8QOL = 8-HQ 1-oxide) | A549/DDP (Cisplatin-Resistant Lung) | 4.18 | Triggers mitophagy, induces mitochondrial dysfunction | [8] |
| Tris(8-hydroxyquinoline)iron (Parent 8-HQ complex) | HNSCC (Head and Neck) | Not specified | Induces apoptosis via oxidative stress, death receptor pathway | [9][11] |
| 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (8-HQ derivative) | Breast Cancer | Not specified | Induces paraptosis and apoptosis via ERK pathway activation | [10] |
Antimicrobial Activity
8-hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial and antifungal properties.[1][6] The activity is attributed to the chelation of metal ions essential for microbial growth and enzyme function.[6] While the parent 8-hydroxyquinoline shows potent activity, one study noted that oxidation to the N-oxide resulted in a loss of activity against Mycobacterium tuberculosis, suggesting the quinoline lone pair is important for this specific activity.[12] However, other derivatives have shown significant fungicidal activity against pathogenic yeasts like Candida and Cryptococcus species.[13]
| Organism(s) | Compound | MIC Range (µM) | Reference(s) |
| S. aureus, E. faecalis, C. albicans | 8-Hydroxyquinoline | 27.58 | [14][15] |
| Gram-positive and Gram-negative bacteria | 8-Hydroxyquinoline | 3.44 - 13.78 | [16] |
| Cryptococcus spp., Candida auris | 8-HQ Derivatives | 0.5 - 8 µg/mL | [13] |
| M. tuberculosis | 8-Hydroxyquinoline | 3.6 | [12] |
| M. tuberculosis | 8-Hydroxyquinoline 1-oxide | >20 (Inactive) | [12] |
Experimental Protocols: Biological Assays
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general workflow for assessing the cytotoxic effects of 8-Hydroxyquinoline 1-oxide on a cancer cell line.[17][18][19]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
8-Hydroxyquinoline 1-oxide stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 8-Hydroxyquinoline 1-oxide in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for an MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, adapted from standard procedures.[15][16]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
8-Hydroxyquinoline 1-oxide stock solution (in DMSO)
-
Sterile 96-well microplates
Procedure:
-
Prepare Inoculum: Culture the microorganism and dilute it in broth to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Safety and Toxicology
8-Hydroxyquinoline 1-oxide is classified as a toxicant and an irritant.[20] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. It may cause skin, eye, and respiratory irritation.[20] The parent compound, 8-hydroxyquinoline, has an oral LD50 of 1200 mg/kg in rats and is noted as mutagenic for mammalian somatic cells and bacteria.
Conclusion
8-Hydroxyquinoline 1-oxide is a versatile chelating agent with potential applications in medicinal chemistry. Its biological activity is primarily driven by its ability to disrupt cellular metal homeostasis. While research has focused more intensely on its parent compound and other derivatives, the unique coordination properties conferred by the N-oxide group warrant further investigation, particularly in the development of novel anticancer and antimicrobial agents. Future studies should aim to elucidate specific signaling pathways affected by the compound itself and to generate more comprehensive quantitative data on its efficacy against a broader range of cancer cell lines and microbial pathogens.
References
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- 8. researchgate.net [researchgate.net]
- 9. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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